molecular formula C5H7NO B3208860 5-Methylfuran-2-amine CAS No. 105425-65-8

5-Methylfuran-2-amine

Cat. No.: B3208860
CAS No.: 105425-65-8
M. Wt: 97.12 g/mol
InChI Key: CEYZMDTUSWMVCO-UHFFFAOYSA-N
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Description

5-Methylfuran-2-amine is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural (HMF) using cobalt nanoparticles as catalysts. This process involves the hydrogenation and hydrodeoxygenation of HMF to produce furan-based primary, secondary, and tertiary amines, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived feedstocks. The conversion of renewable resources, such as lignocellulosic biomass, to valuable chemicals like this compound is achieved through catalytic processes that are both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylfuran-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-amine involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylfuran-2-amine is unique due to its specific structure, which combines the reactivity of the furan ring with the functional versatility of the amine group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

5-methylfuran-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYZMDTUSWMVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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